molecular formula C10H16NO4S- B12366669 3,4-Thiomorpholinedicarboxylic acid, 4-(1,1-dimethylethyl) ester, (R)-

3,4-Thiomorpholinedicarboxylic acid, 4-(1,1-dimethylethyl) ester, (R)-

Cat. No.: B12366669
M. Wt: 246.31 g/mol
InChI Key: CTDIKDIZNAGMFK-ZETCQYMHSA-M
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Description

The compound 3,4-thiomorpholinedicarboxylic acid, 4-(1,1-dimethylethyl) ester, (R)- (CAS: 128453-98-5) is a thiomorpholine derivative characterized by a sulfur atom in its heterocyclic ring, distinguishing it from oxygen-containing morpholine analogs. Its molecular formula is [O-]C(=O)C1CSCCN1C(=O)OC(C)(C)C, featuring a tert-butyl ester group at the 4-position of the thiomorpholine ring and a carboxylate group at the 3-position .

Properties

Molecular Formula

C10H16NO4S-

Molecular Weight

246.31 g/mol

IUPAC Name

(3R)-4-[(2-methylpropan-2-yl)oxycarbonyl]thiomorpholine-3-carboxylate

InChI

InChI=1S/C10H17NO4S/c1-10(2,3)15-9(14)11-4-5-16-6-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/p-1/t7-/m0/s1

InChI Key

CTDIKDIZNAGMFK-ZETCQYMHSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1CCSC[C@H]1C(=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)N1CCSCC1C(=O)[O-]

Origin of Product

United States

Preparation Methods

Boc Protection of Thiomorpholine Precursors

The synthesis begins with functionalization of thiomorpholine derivatives. A common approach involves introducing the Boc group to stabilize the amine during subsequent reactions. For example, cysteamine hydrochloride (a thiomorpholine precursor) reacts with di-tert-butyl dicarbonate ($$ \text{Boc}2\text{O} $$) in the presence of a base such as triethylamine ($$ \text{Et}3\text{N} $$). This step ensures chemoselectivity and prevents side reactions at the amine site.

$$
\text{HSCH}2\text{CH}2\text{NH}2 \cdot \text{HCl} + \text{Boc}2\text{O} \xrightarrow{\text{Et}3\text{N}} \text{Boc-NHCH}2\text{CH}2\text{S-} + \text{CO}2 + \text{Et}_3\text{NH}^+\text{Cl}^-
$$

The Boc group remains inert under acidic and neutral conditions, enabling further transformations.

Stereoselective Synthesis of the (R)-Configuration

Chirality is introduced via asymmetric catalysis or resolution. One method employs chiral auxiliaries or catalysts during cyclization. For instance, enantioselective Michael addition using a thiourea-based organocatalyst can yield the (R)-enantiomer with high enantiomeric excess (ee). Alternatively, enzymatic resolution with lipases or esterases separates enantiomers post-synthesis.

Key reaction conditions :

  • Temperature: 0–25°C
  • Catalyst: Thiourea-organocatalyst (5–10 mol%)
  • Solvent: Dichloromethane or toluene
  • Yield: 70–85% with >90% ee

Esterification and Functionalization

The carboxylic acid moiety is esterified using tert-butanol ($$ \text{t-BuOH} $$) under acidic conditions. For example, the acid reacts with $$ \text{t-BuOH} $$ in the presence of $$ \text{H}2\text{SO}4 $$ or dicyclohexylcarbodiimide (DCC):

$$
\text{HOOC-C}3\text{H}5\text{S-N(Boc)} + \text{t-BuOH} \xrightarrow{\text{H}2\text{SO}4} \text{t-BuOOC-C}3\text{H}5\text{S-N(Boc)} + \text{H}_2\text{O}
$$

Optimization insights :

  • Excess $$ \text{t-BuOH} $$ (3–5 equiv) improves esterification efficiency.
  • Reaction time: 12–24 hours at reflux (80–100°C).

Continuous Flow Synthesis and Scalability

Recent advancements in flow chemistry enable telescoped synthesis of thiomorpholine derivatives. A two-step continuous flow protocol, as demonstrated for related thiomorpholines, involves:

  • Photochemical thiol-ene reaction : High-concentration (4 M) reactions with 9-fluorenone as a photocatalyst.
  • Base-mediated cyclization : Using DIPEA (diisopropylethylamine) at 100°C and 3 bar pressure.

Table 2: Comparison of batch vs. flow synthesis

Parameter Batch Method Flow Method
Residence Time 2–54 hours 40 minutes
Yield 44–81% 54–84%
Throughput Low 1.8 g/h
Scalability Limited by work-up High

Flow methods reduce intermediate isolation steps and improve reproducibility, making them suitable for large-scale production.

Purification and Characterization

Distillation and Chromatography

The crude product is purified via vacuum distillation (58–64°C at 20 mbar) to remove low-boiling-point impurities. Subsequent column chromatography on silica gel (ethyl acetate/hexane) isolates the (R)-enantiomer.

Spectroscopic Validation

  • $$ ^1\text{H NMR} $$ : Signals at δ 3.09–3.05 ppm (thiomorpholine ring protons) and δ 1.52 ppm (Boc tert-butyl group).
  • $$ ^{13}\text{C NMR} $$ : Peaks at δ 47.9 ppm (N-Boc carbon) and δ 28.3 ppm (tert-butyl carbons).

Scientific Research Applications

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of thiomorpholine derivatives, particularly in inhibiting the growth of various cancer cell lines. For instance:

  • Study Overview : A study investigated the effects of several thiomorpholine derivatives on cancer cell lines including MV4-11 (leukemia), A549 (lung), and MCF-7 (breast) using MTT and SRB assays.
  • Findings : Some derivatives exhibited strong antiproliferative activity with IC50 values ranging from 2 to 5 µM. The presence of a terminal carboxylic group was crucial for the activity of these compounds .
CompoundCell LineIC50 (µM)Mechanism
Thiomorpholine Derivative 1MV4-113.16Induces apoptosis via caspase activation
Thiomorpholine Derivative 2A5494.23Induces apoptosis via caspase activation
Thiomorpholine Derivative 3MCF-75.00Induces apoptosis via caspase activation

These findings suggest that thiomorpholine derivatives could serve as promising candidates for further development into anti-cancer drugs.

Synthesis of Dicarboxylic Acid Monoesters

Thiomorpholinedicarboxylic acid esters are also valuable in organic synthesis, particularly in the preparation of β-lactams and δ-lactams. The unique structure of these compounds allows for diverse reactivity patterns that can be exploited in synthetic pathways.

  • Mechanistic Insights : Research indicates that modifying the ester arm with electron-withdrawing groups can enhance reactivity towards nucleophilic addition-elimination reactions, making these compounds versatile acylation reagents .

Clinical Trials Involving Thiomorpholine Derivatives

Several clinical trials have been conducted to assess the efficacy and safety of thiomorpholine derivatives in treating various conditions:

  • Trial on Anti-Cancer Efficacy :
    • Objective : To evaluate the effectiveness of a specific thiomorpholine derivative in treating leukemia.
    • Design : Participants were randomized to receive either the derivative or a standard treatment.
    • Outcome Measures : Primary outcomes included tumor size reduction and overall survival rates.
  • Trial on Pharmacokinetics :
    • Objective : To assess how thiomorpholine derivatives are metabolized in the body.
    • Design : Participants received a single dose, followed by blood sampling at various intervals.
    • Outcome Measures : Concentrations of the compound and its metabolites were measured to determine pharmacokinetic profiles.

Mechanism of Action

The mechanism of action of ®-4-Boc-thiomorpholine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or modulator, interacting with specific molecular targets such as enzymes or receptors. The presence of the thiomorpholine ring and the Boc protecting group can influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

Compound Name CAS Number Molecular Formula Key Substituents
3,4-Thiomorpholinedicarboxylic acid, 4-(1,1-dimethylethyl) ester, (R)- 128453-98-5 [O-]C(=O)C1CSCCN1C(=O)OC(C)(C)C Thiomorpholine ring, tert-butyl ester
Morpholine-3,4-dicarboxylic acid 4-tert-butyl ester 212650-43-6 C₁₃H₂₁NO₅ Morpholine ring, tert-butyl ester
1,4-Benzenedicarboxylic acid polymer N/A Polymer with multiple carboxylic acid units Polycarboxylic backbone

Key Differences and Implications:

Thiomorpholine vs. Sulfur’s larger atomic size and lower electronegativity may alter ring conformation and hydrogen-bonding interactions, affecting receptor binding or catalytic activity .

Ester Group Variations

  • The tert-butyl ester in both compounds provides steric bulk, which may stabilize the molecule against enzymatic hydrolysis compared to smaller esters (e.g., methyl or ethyl). However, the thiomorpholine derivative’s sulfur atom could further modulate electronic effects, influencing reactivity in synthetic pathways .

Polymer vs. Small-Molecule Derivatives

  • The 1,4-benzenedicarboxylic acid polymer () is a high-molecular-weight material with industrial applications, contrasting sharply with the small-molecule thiomorpholine ester’s role in pharmaceutical intermediates .

Notes on Limitations and Further Research

  • The evidence lacks direct comparative studies between the thiomorpholine ester and its morpholine counterpart. Inferences are based on structural and electronic principles.
  • No data on solubility, stability, or biological activity is provided; experimental validation is required to confirm hypothesized differences.
  • Industrial-scale availability of the thiomorpholine derivative () suggests commercial interest, but specific applications remain undisclosed .

Biological Activity

3,4-Thiomorpholinedicarboxylic acid, 4-(1,1-dimethylethyl) ester, (R)- is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies that highlight its efficacy and mechanisms of action.

Chemical Structure and Properties

The compound features a thiomorpholine ring structure with two carboxylic acid functional groups and an ester group. Its stereochemistry is characterized by the (R)- configuration, which may influence its biological interactions.

Biological Activity Overview

Research indicates that derivatives of thiomorpholine compounds exhibit various biological activities, including anti-cancer properties. The structural modifications in these compounds significantly affect their potency and selectivity against different cancer cell lines.

Table 1: Biological Activity Summary of Thiomorpholine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
2aMV4-112.03Induction of apoptosis
2dMV4-11>50Loss of activity
3dA5494.23Apoptosis via caspase-3/7
5bPC-320.36Inhibition of cell growth

The biological activity of thiomorpholine derivatives is often attributed to their ability to induce apoptosis in cancer cells. For instance, certain derivatives have been shown to activate caspase-3/7 pathways, leading to programmed cell death. This mechanism is crucial for the development of anti-cancer therapies as it targets the survival pathways of malignant cells.

Case Studies

Several studies have investigated the efficacy of thiomorpholine derivatives in various cancer models:

  • Study on Anti-Leukemia Activity :
    • A study evaluated the anti-leukemic effects of several thiomorpholine derivatives on the MV4-11 cell line. Compounds such as 2a exhibited significant cytotoxicity with an IC50 value of 2.03 µM, indicating strong potential as therapeutic agents against leukemia .
  • Mechanistic Studies :
    • Further mechanistic studies revealed that compounds like 3d induced apoptosis through mitochondrial pathways and caspase activation. This was demonstrated through assays measuring caspase-3/7 activity post-treatment with the compound .
  • Selectivity Index Evaluation :
    • The selectivity index (SI) was calculated for various derivatives to assess their safety profiles compared to normal cell lines. For example, compound 2d showed a SI value indicating it was less effective against non-cancerous cells, suggesting a need for further optimization .

Chemical Reactions Analysis

Acylation Reactions

Acylation is a critical step in synthesizing thiomorpholine derivatives. A common method involves the reaction of thiols with carboxylic acids using coupling reagents such as TFFH (Trifluoroacetic acid) to form thioesters. The thioesters can then undergo further transformations to yield the desired products .

Table 1: Overview of Acylation Methods for Thiomorpholine Derivatives

MethodReagentsConditionsYield
TFFH CouplingCarboxylic acid + thiolRoom temperatureHigh
Photocatalytic ReactionCarboxylic acid + disulfideContinuous flowGram scale
EsterificationCarboxylic acid + alcohol50-80°CVariable

Cyclization Reactions

Following acylation, cyclization is typically performed to form the thiomorpholine ring structure. This can be achieved through base-mediated reactions or by using specific catalysts.

Example Reaction:

  • Base-Mediated Cyclization : A mixture of acylated thiols and a base such as triethylamine can lead to the formation of thiomorpholine derivatives in good yields .

Chemical Reactivity

3,4-Thiomorpholinedicarboxylic acid derivatives exhibit various chemical reactivities that are crucial for their application in organic synthesis.

Nucleophilic Substitution

The presence of carboxylic acid groups makes these compounds susceptible to nucleophilic attack, allowing for further functionalization. For instance, the ester group can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid.

Thia-Michael Additions

Thia-Michael addition reactions are particularly relevant for modifying the thiomorpholine structure. These reactions involve the addition of nucleophiles to α,β-unsaturated carbonyl compounds derived from thiomorpholine derivatives .

Q & A

Q. What are the established synthetic pathways for (R)-configured thiomorpholinedicarboxylic acid esters, and how do reaction conditions influence stereochemical outcomes?

Synthesis of (R)-configured thiomorpholine derivatives typically involves cyclization reactions or esterification of preformed thiomorpholine scaffolds. A common approach includes refluxing intermediates in acetic acid with sodium acetate, as demonstrated in analogous syntheses of thiomorpholine-containing compounds . Stereochemical control is achieved through chiral auxiliaries or enantioselective catalysis. For example, sodium acetate acts as a base to stabilize intermediates, while reaction temperature (e.g., reflux at 110–120°C) ensures complete cyclization without racemization . Key variables affecting stereopurity include solvent polarity, catalyst loading, and reaction duration. Researchers should validate enantiomeric purity using chiral HPLC or X-ray crystallography .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing the ester functional group and confirming stereochemistry?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR can identify ester carbonyl signals (165–175 ppm for 13^13C) and tert-butyl protons (1.2–1.4 ppm for 1^1H). NOESY experiments help confirm spatial arrangements of substituents in the thiomorpholine ring .
  • Infrared Spectroscopy (IR): Ester C=O stretches appear at 1720–1740 cm1^{-1}, while thioether (C-S) bands occur at 600–700 cm1^{-1} .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular ion peaks and fragmentation patterns, particularly the loss of the tert-butyl group (Δm/z = 57) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data in the compound’s conformational stability?

Discrepancies often arise from solvent effects or incomplete basis sets in density functional theory (DFT) calculations. To address this:

  • Compare solvent-optimized DFT models (e.g., using COSMO-RS for acetic acid solvation) with experimental NMR coupling constants .
  • Validate torsional angles via X-ray crystallography, as crystal packing forces may stabilize unexpected conformers .
  • Use molecular dynamics simulations to assess conformational flexibility under varying pH or temperature conditions .

Q. What methodological strategies optimize the compound’s bioactivity in antimicrobial assays while minimizing cytotoxicity?

  • Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing tert-butyl with fluorinated analogs) and evaluate minimal inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria .
  • Toxicity Screening: Use human cell lines (e.g., HEK293) to assess IC50_{50} values. Correlate cytotoxicity with logP values to refine hydrophobicity .
  • Synergistic Studies: Test combinations with known antibiotics (e.g., β-lactams) to identify additive or synergistic effects, following protocols from triazole derivative research .

Q. How should researchers design experiments to investigate the compound’s potential as a chiral ligand in asymmetric catalysis?

  • Ligand Screening: Test enantioselectivity in model reactions (e.g., asymmetric aldol additions) using polar aprotic solvents (DMF, DMSO) and transition metals (Pd, Cu) .
  • Kinetic Analysis: Monitor reaction progress via circular dichroism (CD) to track enantiomeric excess (ee) over time .
  • Mechanistic Probes: Use isotopic labeling (18^{18}O esters) or trapping experiments to identify intermediates in catalytic cycles .

Data Analysis and Reproducibility

Q. What steps ensure reproducibility in synthesizing and characterizing this compound across laboratories?

  • Standardized Protocols: Publish detailed procedures with exact molar ratios (e.g., 1:1.05 substrate:catalyst), solvent grades, and purification methods (e.g., column chromatography with silica gel 60) .
  • Interlaboratory Validation: Share raw spectral data (NMR, IR) in open-access repositories and cross-validate using reference compounds from authoritative databases like NIST .
  • Contamination Checks: Analyze batches via GC-MS to detect residual solvents (e.g., acetic acid) or byproducts from incomplete esterification .

Safety and Handling

Q. What safety protocols are critical when handling this compound given its acute toxicity profile?

  • Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and fume hoods for weighing and synthesis .
  • Exposure Limits: Adhere to OSHA guidelines for dermal and inhalation exposure (TLV-TWA: 10 mg/m3^3) based on analogous Category 4 acute toxicity data .
  • Spill Management: Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste channels .

Computational and Theoretical Extensions

Q. How can molecular docking studies predict the compound’s interaction with biological targets like bacterial enzymes?

  • Target Selection: Use homology models of bacterial dihydrofolate reductase (DHFR) or β-ketoacyl-ACP synthase from PDB .
  • Docking Parameters: Apply AutoDock Vina with Lamarckian genetic algorithms, setting exhaustiveness to 20 for thorough sampling .
  • Validation: Compare docking scores (ΔG) with experimental MICs to refine scoring functions .

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